Diethoxydiphenylsilane

Catalog No.
S703854
CAS No.
2553-19-7
M.F
C16H20O2Si
M. Wt
272.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethoxydiphenylsilane

CAS Number

2553-19-7

Product Name

Diethoxydiphenylsilane

IUPAC Name

diethoxy(diphenyl)silane

Molecular Formula

C16H20O2Si

Molecular Weight

272.41 g/mol

InChI

InChI=1S/C16H20O2Si/c1-3-17-19(18-4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3

InChI Key

ZZNQQQWFKKTOSD-UHFFFAOYSA-N

SMILES

CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC

Canonical SMILES

CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC

The exact mass of the compound Diethoxydiphenylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77127. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethoxydiphenylsilane (DEDPS) is a high-purity bifunctional organosilane characterized by two sterically hindered phenyl rings and two hydrolyzable ethoxy groups. In industrial procurement, it is primarily sourced as a premium chain extender for high-performance silicone polymers, a critical modifier in sol-gel optical coatings, and an external electron donor in Ziegler-Natta catalysis. Unlike highly crosslinking tri- or tetra-functional silanes, its difunctional architecture enables precise linear chain extension without unwanted network rigidification. The high phenyl content fundamentally imparts a high refractive index (nD20 ~1.525), exceptional thermal-oxidative stability, and enhanced flexibility to cured polymer matrices, making it a foundational building block for advanced optoelectronics and specialty resins .

Substituting Diethoxydiphenylsilane with more common or reactive analogs introduces severe processing and performance liabilities. Replacing it with dichlorodiphenylsilane (DCDPS) drastically increases reactivity but releases highly corrosive hydrogen chloride (HCl) gas during polymerization, which degrades sensitive metallic substrates in electronic potting and necessitates costly acid-neutralization steps [1]. Conversely, utilizing dimethoxydiphenylsilane (DMDPS) yields toxic methanol as a byproduct and accelerates the hydrolysis rate to a degree that often causes premature gelation or phase separation in complex sol-gel formulations [2]. Furthermore, relying solely on standard tetraethoxysilane (TEOS) without DEDPS modification results in brittle, low-refractive-index silica networks that fail under thermal shock, proving that DEDPS is strictly required for applications demanding high optical clarity, flexibility, and thermal resilience [3].

Elimination of Corrosive Byproducts in Microelectronic Encapsulation

In the synthesis of protective silicone resins for microelectronics, the choice of leaving group dictates substrate compatibility. Diethoxydiphenylsilane undergoes controlled hydrolysis to release neutral ethanol, whereas the cheaper comparator, dichlorodiphenylsilane (DCDPS), releases corrosive HCl[1]. This difference eliminates the need for aggressive acid-scavenging protocols and prevents the degradation of delicate copper or silver traces in LED and semiconductor assemblies.

Evidence DimensionHydrolysis byproduct and substrate compatibility
Target Compound DataDEDPS releases neutral ethanol; requires no acid scavengers.
Comparator Or BaselineDCDPS releases highly corrosive HCl gas.
Quantified Difference100% elimination of acidic byproducts, preventing metal trace corrosion.
ConditionsHydrolytic polycondensation in electronic potting compound formulation.

Buyers formulating encapsulants for sensitive electronics must procure the ethoxy-based silane to avoid catastrophic corrosion failures and simplify manufacturing workflows.

Hydrolysis Rate Control and Pot-Life Extension in Sol-Gel Processing

For optical coatings, the hydrolysis rate of the silane precursor must be carefully matched with other network formers like TEOS to prevent phase separation. Diethoxydiphenylsilane features sterically hindered ethoxy groups that slow down the nucleophilic attack at the silicon center compared to dimethoxydiphenylsilane (DMDPS)[1]. This controlled reactivity prevents premature gelation and allows for the formation of highly homogenous, transparent hybrid networks with extended pot life for industrial dip- or spin-coating processes.

Evidence DimensionHydrolysis kinetics and formulation stability
Target Compound DataDEDPS provides controlled hydrolysis, maintaining stable sol viscosity over extended aging periods.
Comparator Or BaselineDMDPS exhibits rapid hydrolysis, increasing the risk of premature gelation and phase separation.
Quantified DifferenceSignificantly extends the workable pot life of mixed-sol formulations while eliminating toxic methanol emissions.
ConditionsBase/acid-catalyzed two-step sol-gel processing with TEOS.

Formulators require predictable viscosity and extended pot life to ensure batch-to-batch reproducibility in large-scale coating operations.

Refractive Index and Thermal Stability Enhancement in Hybrid Networks

Unmodified silica networks derived solely from TEOS are brittle and possess a low refractive index (~1.42). The incorporation of Diethoxydiphenylsilane into the polymer matrix introduces dense phenyl rings that fundamentally alter the optical and thermal profile. Polysiloxane resins modified with DEDPS achieve adjustable refractive indices ranging from 1.52 to 1.63 and demonstrate negligible weight loss up to 400°C [1]. Furthermore, the difunctional nature of DEDPS acts as a linear chain extender, reducing the crosslink density just enough to impart essential flexibility to the cured film without sacrificing thermal resilience [2].

Evidence DimensionRefractive index and thermal degradation threshold
Target Compound DataDEDPS-modified networks achieve RI of 1.52–1.63 and thermal stability up to 400–420°C.
Comparator Or BaselineUnmodified TEOS networks exhibit an RI of ~1.40–1.45 and high brittleness.
Quantified DifferenceIncreases refractive index by up to ~0.20 units while extending the thermal degradation threshold beyond 400°C.
ConditionsCured polysiloxane resins and hybrid organic-inorganic sol-gel films.

Procurement teams sourcing materials for high-brightness LED encapsulants or high-temperature optical coatings must use DEDPS to meet strict refractive index and thermal shock requirements.

High-Refractive-Index LED Encapsulants

Directly downstream of its ability to increase the refractive index to 1.52–1.63, DEDPS is the precursor of choice for synthesizing optical-grade phenyl silicone fluids and encapsulants. It maximizes light extraction efficiency in high-brightness LEDs while protecting the diodes from thermal shock and UV degradation[1].

Corrosion-Free Electronic Potting and Adhesives

Because it releases neutral ethanol rather than corrosive HCl during curing, DEDPS is prioritized over dichlorodiphenylsilane in the formulation of protective conformal coatings and potting compounds for microelectronics, ensuring the longevity of sensitive copper and silver components [2].

Advanced Sol-Gel Optical and Protective Coatings

Leveraging its controlled hydrolysis rate and thermal stability up to 400°C, DEDPS is utilized alongside TEOS to create flexible, transparent, and highly durable organic-inorganic hybrid coatings for glass, optical lenses, and aerospace applications [3].

Selectivity Control Agents (SCA) in Polyolefin Catalysis

In industrial Ziegler-Natta catalyst systems, DEDPS functions as a premium external electron donor. Its specific steric bulk and electron-donating ethoxy groups rigorously control the stereoregularity of propylene polymerization, ensuring the production of highly isotactic polypropylene.

LogP

4.92 (LogP)

UNII

2L8R5QPV9A

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2553-19-7

Wikipedia

Diphenyldiethoxysilane

General Manufacturing Information

Benzene, 1,1'-(diethoxysilylene)bis-: ACTIVE

Dates

Last modified: 08-15-2023

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